3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
Description
3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a heterocyclic compound featuring a 1,2,5-thiadiazole core linked via an ether bond to a pyrrolidine ring substituted with a 2-fluorophenyl methanesulfonyl group. The thiadiazole ring contributes to its electron-deficient character, while the sulfonylated pyrrolidine moiety introduces steric and electronic complexity.
Properties
IUPAC Name |
3-[1-[(2-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxy-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S2/c14-12-4-2-1-3-10(12)9-22(18,19)17-6-5-11(8-17)20-13-7-15-21-16-13/h1-4,7,11H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNSRZUXRUCMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)S(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamine Cyclization with Sulfur Dichloride
The reaction of ethylenediamine derivatives with sulfur dichloride (SCl₂) or thionyl chloride (SOCl₂) is a well-established route. For example, diaminomaleonitrile reacts with SOCl₂ to yield 1,2,5-thiadiazole-3,4-dicarbonitrile in 80% yield. Adapting this method, aminoacetonitrile bisulfate reacts with sulfur monochloride (S₂Cl₂) in dimethylformamide (DMF) at 0–5°C to produce 3-chloro-1,2,5-thiadiazole, a key intermediate.
Reaction Conditions:
Chlorination of Aminoacetonitrile Derivatives
Aminoacetonitrile derivatives treated with SCl₂ and chlorine gas yield 3-halo-1,2,5-thiadiazoles. For instance, aminoacetonitrile bisulfate reacts with SCl₂ and Cl₂ to form 3-chloro-1,2,5-thiadiazole, isolated via steam distillation. This intermediate is critical for subsequent functionalization at the 3-position.
Functionalization at the 3-Position: Introduction of Pyrrolidin-3-yloxy Group
The 3-chloro substituent on the thiadiazole ring undergoes nucleophilic substitution with pyrrolidin-3-ol derivatives.
Nucleophilic Substitution with Pyrrolidin-3-ol
3-Chloro-1,2,5-thiadiazole reacts with pyrrolidin-3-ol in the presence of a base (e.g., K₂CO₃ or Et₃N) to form 3-(pyrrolidin-3-yloxy)-1,2,5-thiadiazole. This step typically employs polar aprotic solvents like acetonitrile or DMF at elevated temperatures (60–80°C).
Optimization Insights:
- Base: Et₃N enhances nucleophilicity of the pyrrolidin-3-oxide.
- Solvent: DMF improves solubility of intermediates.
- Yield: 65–75% (estimated from analogous reactions).
Sulfonylation of the Pyrrolidine Nitrogen
The final step involves sulfonylation of the pyrrolidine’s secondary amine with (2-fluorophenyl)methanesulfonyl chloride.
Sulfonyl Chloride Coupling
The pyrrolidine nitrogen reacts with (2-fluorophenyl)methanesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using Et₃N as a base. This step proceeds at room temperature, yielding the target compound.
Reaction Parameters:
- Molar Ratio: 1:1.2 (pyrrolidine:sulfonyl chloride)
- Time: 12–24 hours
- Yield: 70–85% (extrapolated from similar sulfonylation reactions).
Alternative Synthetic Pathways
Mitsunobu Reaction for Ether Bond Formation
An alternative to nucleophilic substitution involves Mitsunobu coupling between 3-hydroxy-1,2,5-thiadiazole and pyrrolidin-3-ol. This method uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, enabling stereoretentive ether formation.
Advantages:
- Avoids harsh basic conditions.
- Higher regioselectivity.
Limitations:
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Yield | Conditions | Complexity |
|---|---|---|---|
| Diamine Cyclization | 80% | Low temperature, DMF | Moderate |
| Nucleophilic Substitution | 75% | 60–80°C, DMF/K₂CO₃ | Low |
| Mitsunobu Reaction | 55% | Anhydrous THF, DEAD/PPh₃ | High |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in various substitution reactions, especially nucleophilic substitutions at the fluorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole has shown promise in various assays, indicating potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonyl and thiadiazole moieties could participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Core Heterocycle Modifications: Thiadiazole vs. Oxadiazole
A critical structural distinction arises when comparing 1,2,5-thiadiazole derivatives with 1,2,4-oxadiazole analogues. For example:
- Thiadiazoles are more polarizable due to sulfur’s larger atomic radius, which may enhance π-stacking interactions or solubility in nonpolar environments .
Substituent Variations on the Pyrrolidine Sulfonyl Group
Key analogues differ in the substituents attached to the pyrrolidine sulfonyl moiety:
- Steric Considerations : The dichlorobenzoyl group () introduces bulkier substituents, which may hinder rotational freedom or binding to sterically sensitive targets .
- Biological Relevance : Benzofuran-containing analogues () are often explored for antimicrobial or anticancer activity due to their planar aromatic systems .
Biological Activity
3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a complex organic compound notable for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 343.4 g/mol. The compound features a thiadiazole ring and a pyrrolidine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.4 g/mol |
| CAS Number | 2097896-40-5 |
Antitumor Properties
Research indicates that compounds containing thiadiazole rings exhibit promising antitumor activities. For instance, thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. The presence of electron-donating groups, such as methoxy or fluoro substituents, enhances cytotoxicity. In particular, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors related to cancer proliferation. The sulfonamide group may enhance binding affinity to target proteins, while the fluorine atom can improve metabolic stability and bioavailability.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various thiazole derivatives on human glioblastoma U251 cells. Among tested compounds, those with similar structural features to this compound showed significant growth inhibition with IC50 values ranging from 10 µM to 30 µM. The structure–activity relationship (SAR) indicated that modifications at the phenyl ring significantly influenced activity .
Case Study 2: In Vivo Efficacy
In vivo studies using animal models demonstrated that compounds with thiadiazole structures exhibited reduced tumor sizes when administered at optimal dosages. These findings suggest that the compound could be a candidate for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
